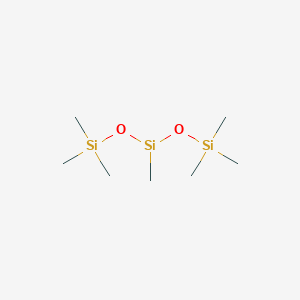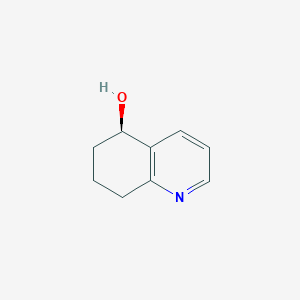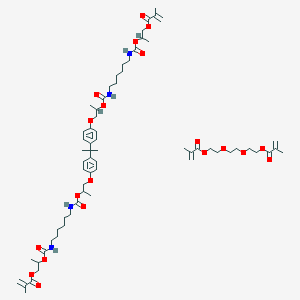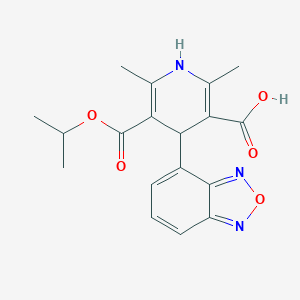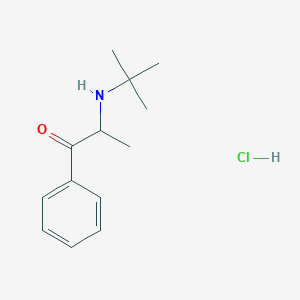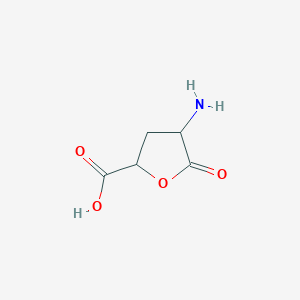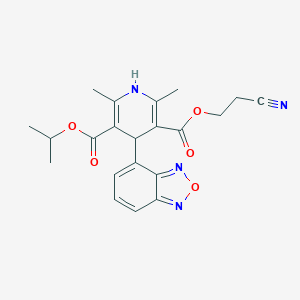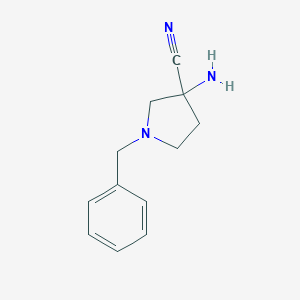
N-(4-chlorophenyl)cyclohexanecarboxamide
Übersicht
Beschreibung
The compound "N-(4-chlorophenyl)cyclohexanecarboxamide" is a chemical entity that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. While the provided papers do not directly address this exact compound, they do discuss related compounds and their characteristics, which can provide insights into the behavior and properties of "N-(4-chlorophenyl)cyclohexanecarboxamide" .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from basic organic molecules. For instance, a new aromatic diamine with a trifluoromethyl pendent group was synthesized from 1,4-cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride . Similarly, Schiff base ligands and their metal complexes were prepared using appropriate starting materials and conditions . These methods could potentially be adapted for the synthesis of "N-(4-chlorophenyl)cyclohexanecarboxamide" by choosing suitable precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds closely related to "N-(4-chlorophenyl)cyclohexanecarboxamide" has been characterized using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide was determined, revealing that the cyclohexane ring adopts a chair conformation and the molecule is stabilized by intramolecular hydrogen bonds . These findings suggest that "N-(4-chlorophenyl)cyclohexanecarboxamide" may also exhibit a stable conformation due to similar intramolecular interactions.
Chemical Reactions Analysis
The reactivity of compounds is often explored through their ability to form polymers or complexes. The study of polyamides derived from aromatic diamines and dicarboxylic acids demonstrates the potential for creating polymers with desirable properties . Additionally, the formation of metal complexes with Schiff base ligands indicates the ability of these compounds to coordinate with metal ions . These reactions are indicative of the potential chemical behavior of "N-(4-chlorophenyl)cyclohexanecarboxamide" in the presence of other reagents or metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied. For instance, fluorinated polyamides exhibit outstanding solubility, mechanical strength, and thermal stability, making them suitable for microelectronic applications . The electrochemical properties of metal complexes have been analyzed, showing various redox waves that are indicative of the oxidation and reduction potentials of the metal ions . These properties provide a basis for predicting the behavior of "N-(4-chlorophenyl)cyclohexanecarboxamide" under different conditions and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Derivatives
N-(4-chlorophenyl)cyclohexanecarboxamide derivatives have been synthesized, with a focus on their crystal structure and molecular conformation. The cyclohexane ring in these compounds typically adopts a chair conformation. These derivatives were characterized using elemental analyses, IR, 1H-NMR spectroscopy, and single-crystal X-ray diffraction studies, providing detailed insights into their molecular structure and stability (Özer et al., 2009; Ozer et al., 2021) Molecules European Journal of Chemistry.
Hydrogen Bonding Patterns
Studies have also explored the hydrogen bonding patterns in compounds similar to N-(4-chlorophenyl)cyclohexanecarboxamide, highlighting the significance of hydrogen bonds in stabilizing the molecular conformation and affecting the crystal packing (Kubicki et al., 2000; Lemmerer & Michael, 2008) Journal of Molecular Structure CrystEngComm.
Biological and Chemical Applications
Biological Agent Synthesis
Research has focused on synthesizing new derivatives with N-(4-chlorophenyl)cyclohexanecarboxamide, aiming to explore their potential as biological agents. These compounds have been evaluated for antimicrobial activities, showing significant inhibition on bacterial and fungal growth, indicating their potential in medical applications (Akbari et al., 2008) Phosphorus, Sulfur, and Silicon and the Related Elements.
Ni(II) and Cu(II) Complexes
The compound has been used to synthesize Ni(II) and Cu(II) complexes. These complexes were characterized by elemental analyses, FT-IR, and NMR methods. The studies provide valuable insights into the structural conformation of the complexes and their potential applications (Ozer et al., 2009) Journal of Coordination Chemistry.
Fluorescence Quenching Studies
The compound has been part of fluorescence quenching studies to understand the quenching mechanisms and rate parameters in various organic solvents. This research is crucial for the development of optical and sensing materials (Patil et al., 2013) Journal of Molecular Liquids.
Biocatalytic Synthesis
The compound has been used in whole-cell biocatalytic synthesis in a liquid-liquid biphasic microreaction system. This method aimed at synthesizing S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a green, economic, and efficient way, showcasing the compound's role in facilitating biocatalytic reactions (Chen et al., 2021) Bioresource technology.
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJKIPFPMXENNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357269 | |
| Record name | N-(4-chlorophenyl)cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)cyclohexanecarboxamide | |
CAS RN |
142810-49-9 | |
| Record name | N-(4-chlorophenyl)cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



